
2,4-Difluorobenzaldehyde
Overview
Description
2,4-Difluorobenzaldehyde (CAS: 1550-35-2) is a fluorinated aromatic aldehyde with the molecular formula C₇H₄F₂O and a molecular weight of 142.10 g/mol. Key physical properties include:
- Boiling point: 168.6°C
- Melting point: 2–3°C
- Density: 1.3 g/cm³
- Flash point: 55°C . It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and liquid crystal materials due to its electron-deficient aromatic ring, which enhances reactivity in nucleophilic additions and condensations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzaldehyde can be synthesized through several methods:
Fluorination of 2,4-Dichlorobenzaldehyde: This method involves the reaction of 2,4-dichlorobenzaldehyde with potassium fluoride in a dipolar aprotic solvent.
Reduction, Diazotization, and Fluorination of Nitrotoluene: This multi-step process starts with nitrotoluene, which is reduced, diazotized, and then fluorinated to obtain 2,4-difluorotoluene.
Industrial Production Methods: The industrial production of this compound typically involves the fluorination of 2,4-dichlorobenzaldehyde using potassium fluoride in the presence of a catalyst such as ethylene glycol dialkyl ether .
Chemical Reactions Analysis
2,4-Difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form 2,4-difluorobenzyl alcohol.
Substitution: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2,4-Difluorobenzoic acid.
Reduction: 2,4-Difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4-Difluorobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
2,4-Difluorobenzaldehyde can be compared with other fluorinated benzaldehydes, such as:
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Substituents |
---|---|---|---|---|---|---|
2,4-Difluorobenzaldehyde | 1550-35-2 | C₇H₄F₂O | 142.10 | 168.6 | 2–3 | 2-F, 4-F |
4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 | 180–182 | -7 | 4-F |
2,5-Difluorobenzaldehyde | 2646-90-4 | C₇H₄F₂O | 142.10 | 165–167 | 18–20 | 2-F, 5-F |
5-Chloro-2,4-difluorobenzaldehyde | 695187-29-2 | C₇H₃ClF₂O | 176.55 | N/A | N/A | 2-F, 4-F, 5-Cl |
4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | N/A | N/A | 3-OCH₃, 4-OCHF₂ |
Key Observations :
- Fluorine Position : The number and position of fluorine atoms significantly influence melting/boiling points. For example, 2,5-difluorobenzaldehyde has a higher melting point (18–20°C) than this compound (2–3°C) due to differences in molecular packing .
- Bulkier Substituents : 4-(Difluoromethoxy)-3-methoxybenzaldehyde has a higher molecular weight (188.13 g/mol) and reduced volatility compared to simpler fluorinated benzaldehydes .
Reaction Yields and Scalability
Key Observations :
- This compound exhibits superior scalability and cost-effectiveness in optimized syntheses, such as one-pot methods using formic acid .
- Mechanochemical methods (e.g., ball milling) enable high yields (95%) with minimal solvent waste, making this compound a preferred substrate for green chemistry .
Electronic and Steric Effects
- Electron-Withdrawing Effects : Fluorine substituents deactivate the aromatic ring, directing electrophilic substitutions to meta positions. For example, this compound reacts regioselectively in thienyl chalcone synthesis to form (E)-configured products .
Key Observations :
Biological Activity
2,4-Difluorobenzaldehyde (DFBA), a fluorinated aromatic aldehyde, has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of DFBA, exploring its pharmacological properties, enzymatic interactions, and implications in drug development.
- Molecular Formula : CHFO
- Molecular Weight : 142.10 g/mol
- Physical State : Colorless to light orange liquid
- Flash Point : 55 °C
Enzymatic Interactions
DFBA has been studied for its interaction with various enzymes. A notable study reported that DFBA undergoes enzymatic Baeyer-Villiger oxidation catalyzed by the flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO). This enzyme exhibited significant activity towards DFBA, converting it into corresponding fluorophenyl formates and minor amounts of fluorobenzoic acids. The reaction demonstrated that DFBA could serve as a substrate without substrate inhibition, which is an advantage for enzymatic processes .
Pharmacological Potential
Research indicates that DFBA derivatives may possess significant pharmacological properties. For instance, compounds derived from DFBA have been evaluated for their inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and type 2 diabetes management. One study highlighted that certain DFBA derivatives showed promising DPP-4 inhibitory activity, suggesting their potential as therapeutic agents for diabetes treatment .
Structure-Activity Relationship (SAR)
The biological activity of DFBA can be influenced by its structural modifications. The introduction of fluorine substituents at specific positions on the benzaldehyde ring has been shown to enhance the potency of compounds against DPP-4. For example, the presence of a fluorine atom at the 4-position significantly increased metabolic stability and DPP-4 inhibitory activity compared to non-fluorinated analogs .
Case Study 1: DPP-4 Inhibition
A series of DFBA derivatives were synthesized and tested for their DPP-4 inhibitory activity. The most potent compound exhibited an IC value of 4.9 nM, demonstrating a marked improvement over existing DPP-4 inhibitors like sitagliptin. The study concluded that the structural features of DFBA play a critical role in enhancing its pharmacological efficacy .
Compound | IC (nM) | Remarks |
---|---|---|
DFBA Derivative A | 4.9 | Highly potent |
Sitagliptin | ~10 | Standard comparator |
Case Study 2: Enzymatic Conversion
In another investigation focusing on the enzymatic conversion of DFBA, it was found that HAPMO efficiently catalyzed the transformation of DFBA into fluorophenols. This reaction pathway highlights the utility of DFBA in synthesizing valuable intermediates for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing imine derivatives using 2,4-difluorobenzaldehyde?
- Methodology : this compound reacts with amines under mild conditions to form imines. For example, refluxing with methanesulfonamide in ethanol, catalyzed by glacial acetic acid, yields N-(2,4-difluorobenzylidene)methanesulfonamide. Reaction optimization includes controlling stoichiometry (1:1 molar ratio) and reflux duration (~4 hours), followed by solvent evaporation and purification .
- Characterization : Products are confirmed via and NMR, with key signals for the aldehyde-derived imine (e.g., δ 8.99 ppm for the imine proton in CDCl) .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Safety Protocols : Classified under UN 1989 (flammable liquid), it requires storage at 0–6°C in airtight containers. Use fume hoods to avoid inhalation, and wear nitrile gloves due to its irritant properties .
- Transport : Labeled as a Category 3 flammable liquid for international shipping (air, sea, and road) .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Key Methods :
- NMR : -NMR identifies fluorine environments, while -NMR detects aldehyde protons (δ ~10 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (142.103 g/mol) .
- IR Spectroscopy : Aldehyde C=O stretching (~1700 cm) and aromatic C-F vibrations (~1200 cm) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding the electronic and structural properties of this compound?
- Methodology : Density functional theory (B3LYP/6-311++G(d,p)) predicts molecular geometry, vibrational frequencies, and electronic transitions. For example, calculations reveal the planarity of the benzaldehyde ring and the influence of fluorine substituents on electron density distribution .
- Validation : Experimental IR and Raman spectra align with computed vibrational modes, particularly C-F and C=O stretches .
Q. What strategies resolve contradictions between experimental and computational data for fluorinated benzaldehyde derivatives?
- Case Study : Discrepancies in bond lengths or vibrational frequencies may arise from solvent effects or basis set limitations. Hybrid approaches, such as incorporating polarizable continuum models (PCM) for solvent corrections, improve agreement between DFT results and experimental NMR/IR data .
Q. How is this compound utilized in medicinal chemistry for radiopharmaceutical development?
- Application : It serves as a precursor for PET radiotracers. For instance, 3,5-difluorobenzaldehyde (a structural analog) is used in synthesizing synaptic vesicle glycoprotein ligands. Key steps include nucleophilic fluorination and chiral resolution to achieve high radiochemical purity (>95%) .
Q. What are the challenges in synthesizing this compound-derived heterocycles, and how are they addressed?
- Synthesis Issues : Fluorine’s electron-withdrawing effect can hinder cyclization. Strategies include using Lewis acids (e.g., BF·EtO) to activate carbonyl groups or microwave-assisted synthesis to accelerate reaction kinetics .
- Example : this compound reacts with thiazole derivatives under microwave irradiation to form antifungal agents, with yields improved by 20–30% compared to conventional heating .
Properties
IUPAC Name |
2,4-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPCBACLBHDCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165788 | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-35-2 | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1550-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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